molecular formula C7H15NO2 B1525565 4-(2-Aminoethyl)oxan-4-ol CAS No. 910448-68-9

4-(2-Aminoethyl)oxan-4-ol

Cat. No. B1525565
M. Wt: 145.2 g/mol
InChI Key: IYKVXTZNJZUMTR-UHFFFAOYSA-N
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Description

“4-(2-Aminoethyl)oxan-4-ol” is a chemical compound with the molecular formula C7H15NO2 . It is also known by other names such as 2-{[4-(aminomethyl)oxan-4-yl]oxy}ethan-1-ol and 4-(1-aminoethyl)oxan-4-ol hydrochloride . The molecular weight of this compound is approximately 145.20 g/mol .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethyl)oxan-4-ol” is characterized by a five-membered ring, which is a common feature in many nitrogen heterocycles . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Electrocatalytic Applications of N-Oxyl Compounds

N-Oxyl compounds, such as Tetramethylpiperidine N-Oxyl (TEMPO) and Phthalimide N-Oxyl (PINO), are utilized as catalysts for the selective oxidation of organic molecules. These compounds are used in electrocatalytic reactions to mediate a wide range of electrosynthetic processes, demonstrating their importance in both laboratory and industrial applications. This showcases the relevance of oxan-ol derivatives in facilitating oxidation reactions and their electrochemical properties (Nutting, Rafiee, & Stahl, 2018).

Synthesis of Amino Acids and Amino Alcohols

Research demonstrates efficient synthesis methods for γ-Oxo α-amino acids and γ-aryl α-amino acids from aromatic aldehydes and serine. These compounds have significant biological properties and are active components in many drug molecules. The methodology provides a pathway to synthesize oxo amino acids and amino alcohols, which are crucial for developing unnatural amino acids and amino alcohol derivatives, highlighting the synthetic utility of structures related to 4-(2-Aminoethyl)oxan-4-ol (Chacko & Ramapanicker, 2012).

Polymer Synthesis and Characterization

Studies on the oxidative polycondensation of aminopyridine derivatives have led to the synthesis of oligomers with significant molecular weights. These oligomers show promising applications in material science due to their thermal stability and potential for forming metal complexes. This research underscores the importance of oxan-ol and related structures in developing new materials with specific physical and chemical properties (Kaya & Koyuncu, 2003).

Medicinal Chemistry Applications

Oxadiazoles, similar in their heteroaromatic nature to oxan-ol derivatives, are explored for their potential in medicinal chemistry. These compounds serve as bioisosteric replacements for ester and amide functionalities in drug molecules, highlighting the versatility of oxan-ol related structures in drug design and development. The study presents a comparison of oxadiazole isomers, demonstrating their differing profiles in terms of lipophilicity, metabolic stability, and solubility, which are critical factors in the development of pharmaceuticals (Boström et al., 2012).

Theranostic Applications

The conjugation of oxaliplatin with carbon dots to create a theranostic nanomedicine integrates the optical properties of carbon dots with the anticancer function of oxaliplatin. This example of utilizing functional groups related to "4-(2-Aminoethyl)oxan-4-ol" for the development of drug delivery systems that also allow for fluorescent tracking showcases the innovative applications in personalized medicine (Zheng et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective equipment and following safety protocols .

properties

IUPAC Name

4-(2-aminoethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-4-1-7(9)2-5-10-6-3-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVXTZNJZUMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)oxan-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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